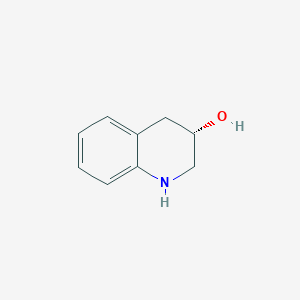

(3S)-1,2,3,4-Tetrahydroquinolin-3-ol

Description

Significance of the Tetrahydroquinoline Nucleus in Heterocyclic Chemistry

The 1,2,3,4-tetrahydroquinoline (B108954) ring system is a nitrogen-containing heterocyclic motif that is a hydrogenated derivative of quinoline (B57606). nih.gov This scaffold is a common structural feature in a wide array of natural products and pharmacologically relevant agents. researchgate.net Its prevalence stems from a combination of structural rigidity and conformational flexibility, which allows for precise three-dimensional arrangements of functional groups, facilitating effective interactions with biological targets.

Tetrahydroquinoline derivatives have demonstrated a broad spectrum of biological activities, including anti-cancer, anti-inflammatory, antioxidant, anti-HIV, and anti-Alzheimer properties. gfcollege.innih.gov This diverse pharmacological profile has made the tetrahydroquinoline scaffold a subject of intense research in medicinal chemistry and drug discovery. researchgate.netnih.gov For instance, the natural anti-tumor antibiotic Dynemycin possesses a complex structure built upon the tetrahydroquinoline system. gfcollege.in Furthermore, synthetic derivatives like the schistosomicide Oxamniquine and the antiarrhythmic drug Nicainoprol highlight the therapeutic success of molecules incorporating this core. nih.govnih.gov The continuous exploration of this scaffold is driven by the potential to develop novel therapeutic agents for a range of human diseases. researchgate.netingentaconnect.com

Overview of (3S)-1,2,3,4-Tetrahydroquinolin-3-ol: A Chiral Tetrahydroquinoline Derivative

This compound is a specific derivative of the tetrahydroquinoline family. Its structure is characterized by the core 1,2,3,4-tetrahydroquinoline nucleus with a hydroxyl (-OH) group substituted at the third carbon position. The presence of this hydroxyl group on a non-aromatic, saturated portion of the ring system introduces a stereocenter, or chiral center, at position 3.

The designation "(3S)" specifies the absolute stereochemistry at this carbon atom, indicating a particular three-dimensional arrangement of the atoms. Chirality is a critical aspect in medicinal chemistry, as different enantiomers (non-superimposable mirror images) of a molecule can exhibit vastly different biological activities and metabolic profiles. mdpi.com The synthesis of enantiomerically pure compounds is therefore a significant goal in organic chemistry. mdpi.com this compound serves as a valuable chiral building block, providing a scaffold that can be further elaborated to create more complex molecules with defined stereochemistry, which is crucial for achieving target specificity and potency in drug design.

Table 1: Physicochemical Properties of Tetrahydroquinoline and a Related Derivative

| Property | 1,2,3,4-Tetrahydroquinoline | 1,2,3,4-Tetrahydroquinolin-3-ol (B2432052) |

| Molecular Formula | C₉H₁₁N | C₉H₁₁NO |

| Molar Mass | 133.19 g/mol | 149.19 g/mol |

| Appearance | Yellow liquid | Data not available |

| CAS Number | 635-46-1 | 91455-39-3 |

Scope and Research Focus of the Outline

This article focuses exclusively on the chemical and structural aspects of the tetrahydroquinoline scaffold, with a specific emphasis on the chiral derivative this compound. The content herein is structured to first establish the foundational importance of the general tetrahydroquinoline nucleus in the broader context of heterocyclic and medicinal chemistry. Subsequently, it narrows the focus to the specific structural features and implied significance of this compound as a chiral entity. The discussion is centered on its chemical identity and its role as a precursor in synthetic chemistry, adhering strictly to the outlined sections without delving into unrequested topics.

Structure

3D Structure

Properties

IUPAC Name |

(3S)-1,2,3,4-tetrahydroquinolin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c11-8-5-7-3-1-2-4-9(7)10-6-8/h1-4,8,10-11H,5-6H2/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCUWDJPRIHGCRN-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC2=CC=CC=C21)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](CNC2=CC=CC=C21)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization of 3s 1,2,3,4 Tetrahydroquinolin 3 Ol

Functional Group Interconversions on the Tetrahydroquinoline Scaffold

Functional group interconversion (FGI) is a key strategy in organic synthesis that involves converting one functional group into another. imperial.ac.uk On the (3S)-1,2,3,4-Tetrahydroquinolin-3-ol scaffold, both the secondary amine and the aromatic ring can undergo such transformations, expanding the synthetic utility of the molecule.

The secondary amine at the N-1 position is a versatile functional handle. It can be N-alkylated or N-arylated under various conditions. More complex interconversions can also be envisioned, such as conversion to an N-oxide followed by rearrangement, or transformation into an N-nitroso or N-halo derivative for further synthetic manipulations.

The aromatic ring of the tetrahydroquinoline system can also be modified. For instance, existing substituents on the aromatic ring (if present) could be interconverted. A nitro group could be reduced to an amine, which could then be converted into a variety of other functionalities via diazotization reactions (e.g., Sandmeyer reaction to introduce halides, cyano groups, or a hydroxyl group). An existing methoxy (B1213986) group could be cleaved to a phenol, providing a new site for derivatization.

| Initial Functional Group | Target Functional Group | Typical Reagents | Reaction Type |

|---|---|---|---|

| Secondary Amine (N-H) | Tertiary Amine (N-R) | Alkyl Halide (R-X), Base | N-Alkylation |

| Aromatic Nitro (Ar-NO₂) | Aromatic Amine (Ar-NH₂) | H₂, Pd/C or SnCl₂, HCl | Reduction |

| Aromatic Amine (Ar-NH₂) | Aromatic Halide (Ar-X) | 1. NaNO₂, H⁺; 2. CuX | Sandmeyer Reaction |

| Aromatic Methoxy (Ar-OCH₃) | Aromatic Hydroxyl (Ar-OH) | BBr₃ or HBr | Ether Cleavage |

Regioselective and Stereoselective Functionalization Post-Synthesis

Post-synthesis modification of the this compound core requires precise control over regioselectivity (which position reacts) and stereoselectivity (the 3D orientation of the new group).

Regioselectivity: The primary sites for regioselective functionalization are the C-5, C-6, C-7, and C-8 positions on the aromatic ring. The directing effects of the fused heterocyclic ring and the hydroxyl group influence the outcome of electrophilic aromatic substitution reactions. The secondary amine is an activating, ortho-, para-directing group, which would favor substitution at the C-6 and C-8 positions. However, steric hindrance from the non-planar heterocyclic ring might influence this outcome. Modern synthetic methods, such as transition metal-catalyzed C-H activation, offer powerful tools for achieving regioselectivity that may not be possible with classical methods. mdpi.com For example, directed ortho-metalation using the nitrogen or oxygen atom as a directing group could selectively functionalize the C-8 or C-5 positions, respectively.

Stereoselectivity: The pre-existing stereocenter at the C-3 position, with its (S)-configuration, can influence the stereochemical outcome of reactions at other positions. For instance, hydrogenation of the aromatic ring to produce a decahydroquinoline (B1201275) derivative would be influenced by the C-3 substituent, leading to a diastereomeric mixture of products. Similarly, if a new stereocenter is created at C-2 or C-4, the C-3 hydroxyl group can direct the approach of reagents, leading to one diastereomer being formed in excess. This substrate-controlled stereoselectivity is a valuable tool in asymmetric synthesis. researchgate.net

Derivatization Strategies for Analytical and Synthetic Applications

Derivatization of this compound at its nucleophilic centers—the N-1 amine and the C-3 hydroxyl group—is a common strategy for various applications. nih.gov

N-Acylation and N-Sulfonylation: The secondary amine is readily acylated or sulfonylated. Reaction with acyl chlorides or anhydrides in the presence of a base yields N-acyl derivatives. mdpi.com For example, acylation with 2-(4-isobutylphenyl)propanoyl chloride (the acid chloride of ibuprofen) has been used to create hybrid molecules. mdpi.com Similarly, reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) affords N-sulfonyl derivatives. researchgate.netconicet.gov.ar These derivatives often exhibit altered biological activity and physicochemical properties, such as crystallinity and solubility.

O-Acylation and O-Alkylation: The hydroxyl group at C-3 can be derivatized through esterification or etherification. These reactions are discussed in more detail in the following section.

These derivatization reactions are crucial for several reasons:

Structure-Activity Relationship (SAR) Studies: Creating a library of derivatives allows for the systematic exploration of how different functional groups affect the biological activity of the core molecule. nih.gov

Improving Physicochemical Properties: Derivatization can be used to modify properties like lipophilicity, solubility, and metabolic stability.

Synthetic Handles: A derivative might be an intermediate in a longer synthetic sequence, where the added group serves as a protecting group or activates the molecule for a subsequent reaction.

Analytical Purposes: Attaching a chromophore or a fluorescent tag can aid in the detection and quantification of the molecule in analytical assays.

| Reaction Site | Reaction Type | Reagent | Product |

|---|---|---|---|

| N-1 Amine | N-Acylation | Acetyl chloride, base | N-acetyl-1,2,3,4-tetrahydroquinolin-3-ol |

| N-1 Amine | N-Sulfonylation | Tosyl chloride, base | N-tosyl-1,2,3,4-tetrahydroquinolin-3-ol |

| C-3 Hydroxyl | O-Acylation (Esterification) | Acetic anhydride, catalyst | (3S)-1,2,3,4-Tetrahydroquinolin-3-yl acetate |

| C-3 Hydroxyl | O-Alkylation (Etherification) | Methyl iodide, base | (3S)-3-Methoxy-1,2,3,4-tetrahydroquinoline |

Reactions Involving the Hydroxyl Group at the C-3 Position

The secondary hydroxyl group at the C-3 position is a key site of reactivity. Its chemical behavior is typical of secondary alcohols, allowing for oxidation, substitution, and elimination reactions. msu.eduyoutube.com

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, yielding (S)-2,3-dihydroquinolin-4(1H)-one. A variety of oxidizing agents can be employed, ranging from chromium-based reagents (e.g., PCC, PDC) to milder, more modern methods like Swern or Dess-Martin periodinane oxidations. The choice of reagent depends on the presence of other sensitive functional groups in the molecule.

Esterification: The hydroxyl group reacts with carboxylic acids or their derivatives (acyl chlorides, anhydrides) to form esters. It also reacts with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) to form sulfonate esters. vanderbilt.edu This transformation is particularly significant because sulfonate esters are excellent leaving groups in nucleophilic substitution and elimination reactions, providing a pathway to a wide range of 3-substituted tetrahydroquinolines. ub.edu

Etherification: Formation of an ether can be achieved under basic conditions, for example, via the Williamson ether synthesis. The alcohol is first deprotonated with a strong base (like sodium hydride) to form the corresponding alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Nucleophilic Substitution: Direct substitution of the hydroxyl group is difficult because hydroxide (B78521) is a poor leaving group. Therefore, the -OH group must first be converted into a better leaving group. msu.edu As mentioned, conversion to a sulfonate ester is a common strategy. Alternatively, under acidic conditions, the hydroxyl group can be protonated to form an oxonium ion (-OH2+), which can depart as a water molecule. This can be followed by attack of a nucleophile. However, this method carries the risk of carbocation rearrangements.

Elimination (Dehydration): Treatment with a strong acid and heat can lead to the elimination of water, forming a double bond and yielding 1,2-dihydroquinoline (B8789712) or 3,4-dihydroquinoline, depending on the reaction conditions and the regioselectivity of the elimination.

Application As a Chiral Building Block in Complex Molecule Synthesis

Enantiopure (3S)-1,2,3,4-Tetrahydroquinolin-3-ol in Asymmetric Synthesis

The strategic importance of this compound in asymmetric synthesis lies in its pre-defined stereochemistry at the C3 position. This chiral center can direct the stereochemical outcome of subsequent reactions, acting as a chiral auxiliary or a chiral starting material. The synthesis of enantiomerically pure tetrahydroquinolin-3-ols has been a subject of significant research, with various methods developed to achieve high levels of stereocontrol.

One notable approach involves the asymmetric dihydroxylation of quinolines followed by reduction. Another powerful strategy is the CoCl₂-catalyzed reductive cyclization of nitro cyclic sulfites, which has been successfully employed to construct chiral 3-substituted tetrahydroquinoline derivatives with high optical purities. This method has proven its utility in the formal synthesis of bioactive molecules such as the dopamine (B1211576) D3 receptor agonist PNU-95666E and the chromophore of anachelin H, a siderophore.

The inherent chirality of this compound allows for diastereoselective reactions, where the existing stereocenter influences the creation of new stereocenters. For instance, reactions at the nitrogen or the hydroxyl group can proceed with high diastereoselectivity, enabling the construction of complex molecules with multiple, well-defined stereocenters.

Table 1: Asymmetric Synthesis Approaches to Chiral Tetrahydroquinolin-3-ols

| Method | Key Features | Application |

|---|---|---|

| Asymmetric Dihydroxylation | Utilizes chiral ligands to introduce hydroxyl groups stereoselectively. | General synthesis of chiral diols. |

Utility in the Construction of Bioactive Scaffolds and Natural Product Analogs

The tetrahydroquinoline core is a privileged scaffold found in numerous natural products and pharmaceutically active compounds. The functional handles present in this compound make it an ideal starting point for the synthesis of these complex and biologically significant molecules.

Precursors for Martinella Alkaloid Core Structures

The Martinella alkaloids, such as martinelline and martinellic acid, are a family of natural products that exhibit a range of biological activities, including bradykinin (B550075) receptor antagonism. These alkaloids feature a complex pyrrolo[3,2-c]quinoline core. While a formal synthesis of racemic (±)-martinellic acid has been reported utilizing a tetrahydroquinoline-based intermediate, the use of enantiopure this compound as a chiral precursor offers a direct route to the stereochemically defined natural products.

The synthesis of the Martinella alkaloid core from this compound would involve the strategic functionalization of both the nitrogen and the hydroxyl group to build the fused pyrrolidine (B122466) ring. The stereochemistry at the C3 position of the starting material would be crucial in controlling the relative stereochemistry of the newly formed stereocenters in the final tricyclic core.

Role in Synthesis of Other Chiral Heterocyclic Compounds

The versatility of this compound extends beyond the Martinella alkaloids. Its structure serves as a template for the synthesis of a diverse range of other chiral heterocyclic compounds. The secondary amine can be acylated, alkylated, or used as a nucleophile in various ring-forming reactions. The hydroxyl group can be converted into other functional groups or used as a handle for further synthetic transformations.

For example, intramolecular cyclization reactions involving both the nitrogen and a substituent introduced via the hydroxyl group can lead to the formation of novel bridged or fused heterocyclic systems. The aromatic ring can also be functionalized through electrophilic aromatic substitution, further expanding the molecular diversity that can be achieved from this single chiral building block.

Integration into the Design and Synthesis of Advanced Heterocyclic Systems

The functional groups of this compound allow for its participation in a variety of powerful synthetic reactions, including multicomponent reactions and cycloadditions. For instance, the secondary amine can act as a component in the Ugi or Passerini reactions, enabling the rapid assembly of complex, drug-like molecules. The hydroxyl group can be tethered to a dienophile or a dipole, setting the stage for intramolecular cycloaddition reactions that can generate intricate polycyclic systems with high stereocontrol.

Furthermore, the tetrahydroquinoline nucleus can be annulated with other heterocyclic rings to create novel fused systems with potentially unique pharmacological profiles. The ability to start with an enantiomerically pure building block is critical in these endeavors, as the biological activity of complex molecules is often highly dependent on their absolute stereochemistry.

Table 2: Potential Synthetic Transformations of this compound for Advanced Heterocyclic Systems

| Reaction Type | Potential Outcome |

|---|---|

| Multicomponent Reactions (e.g., Ugi, Passerini) | Rapid generation of complex, diverse molecular scaffolds. |

| Intramolecular Cycloadditions | Formation of intricate polycyclic systems with high stereocontrol. |

Structure Activity Relationship Sar Studies and Computational Insights for Tetrahydroquinoline Derivatives Scaffold Focus

Conformational Analysis of Tetrahydroquinoline Derivatives

The non-aromatic portion of the 1,2,3,4-tetrahydroquinoline (B108954) molecule allows for the existence of multiple conformers. High-resolution microwave spectroscopy, in conjunction with quantum chemistry calculations, has been utilized to investigate the conformational landscape of THQ. These studies have identified four stable conformations, which exist as two pairs of energetically equivalent enantiomers. nih.gov

The energy barrier between these non-equivalent conformers is relatively low, suggesting that conformational cooling can occur, leading to the population of the most stable conformer under experimental conditions. nih.gov Indeed, rotational spectroscopy experiments have shown that only the most stable enantiomeric pair contributes significantly to the observed spectrum. nih.gov This indicates that even subtle structural modifications can influence the conformational preference and, consequently, the biological activity of THQ derivatives. The specific conformation adopted by a derivative will dictate the three-dimensional arrangement of its substituents, which in turn affects its ability to bind to a biological target.

Influence of Stereochemistry on Molecular Recognition and Interactions

Stereochemistry plays a pivotal role in the molecular recognition of tetrahydroquinoline derivatives by their biological targets. The spatial arrangement of atoms and functional groups is critical for establishing the precise non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that govern ligand-receptor binding.

The chirality of the tetrahydroquinoline scaffold, particularly at positions C2 and C3, can lead to significant differences in biological activity between enantiomers. For instance, in the context of asymmetric hydrogenation of quinoxaline (B1680401) derivatives to form tetrahydroquinoxalines, the stereochemistry of the final product is determined by the transition state of the rate-determining step. Different transition state energies for the formation of R- and S-enantiomers can lead to high enantioselectivity. nih.gov This highlights the sensitivity of biological systems to the stereochemical presentation of the THQ core.

Furthermore, the solvent can influence the stereochemical outcome of reactions involving THQ derivatives, suggesting that the local environment can affect the stability of diastereomeric transition states. nih.gov This underscores the importance of considering the specific stereoisomer when evaluating the biological activity and designing new derivatives, as the "wrong" enantiomer may be inactive or even elicit undesirable off-target effects.

Computational Chemistry Approaches in Scaffold Design and Optimization

Computational chemistry has become an indispensable tool in modern drug discovery, providing powerful methods for the design and optimization of new therapeutic agents based on scaffolds like tetrahydroquinoline. These approaches allow for the prediction of molecular properties, the visualization of ligand-receptor interactions, and the rationalization of structure-activity relationships.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. This method is widely employed to understand the binding modes of tetrahydroquinoline derivatives and to identify key interactions that contribute to their biological activity.

For example, in the development of morpholine-substituted THQ derivatives as potential mTOR inhibitors, molecular docking studies highlighted the strong binding interactions and stability of these compounds within the mTOR active site. mdpi.comresearchgate.net These in silico investigations can guide the design of new analogs by suggesting modifications that are likely to enhance binding affinity and selectivity. By visualizing the docked poses, researchers can identify opportunities for introducing new functional groups that can form additional favorable interactions with the target protein.

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, offering insights into the stability of the binding pose and the conformational changes that may occur over time. This technique complements the static picture provided by molecular docking.

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach is valuable for predicting the activity of untested compounds and for understanding the physicochemical properties that are most important for activity.

While a specific QSAR study on (3S)-1,2,3,4-Tetrahydroquinolin-3-ol was not detailed in the provided context, the principles of QSAR are highly applicable to the optimization of THQ derivatives. By correlating molecular descriptors (e.g., hydrophobicity, electronic properties, steric parameters) with biological data, a predictive model can be built. This model can then be used to prioritize the synthesis of new analogs with a higher probability of possessing the desired biological activity.

Strategic Substitutions and their Impact on Molecular Interactions

The biological activity of the tetrahydroquinoline scaffold can be finely tuned by the strategic placement of various substituents on the ring system. These modifications can influence the compound's electronic properties, steric profile, and ability to form specific interactions with the target receptor.

Structure-activity relationship studies on morpholine-substituted THQ derivatives have demonstrated that the incorporation of trifluoromethyl and morpholine (B109124) moieties can significantly enhance selectivity and potency. mdpi.comresearchgate.net The electron-withdrawing nature of the trifluoromethyl groups and the ability of the morpholine ring to improve solubility and form hydrogen bonds are likely key contributors to the observed increase in activity. mdpi.com

The following table summarizes the impact of different substituents on the cytotoxic activity of a series of morpholine-substituted tetrahydroquinoline derivatives against various cancer cell lines. mdpi.com

| Compound | Substituent R1 | Substituent R2 | A549 IC50 (µM) | MCF-7 IC50 (µM) | MDA-MB-231 IC50 (µM) |

| 10d | H | CF3 | 0.062 | 0.58 | 1.003 |

| 10e | CF3 | CF3 | 0.033 | - | - |

| 10h | Cl | H | - | 0.087 | - |

| Data sourced from MDPI mdpi.com |

This data clearly illustrates how the nature and position of substituents on the tetrahydroquinoline scaffold can have a profound impact on biological activity, highlighting the importance of systematic structural modification in the drug design process.

Effects of Substituents on the Nitrogen Atom and Aromatic Ring

The modulation of biological activity through substitution on the nitrogen atom and the aromatic ring of the tetrahydroquinoline scaffold is a key strategy in medicinal chemistry. The electronic properties and steric profiles of these substituents can drastically alter a compound's interaction with biological targets, as well as its pharmacokinetic properties.

Research into related heterocyclic systems provides a framework for understanding these effects. For instance, in studies on tetrahydroisoquinoline analogs, which share structural similarities, a general trend shows that increased lipophilicity often correlates with improved potency. nih.gov The nature and position of substituents on aromatic rings appended to the core structure are also crucial. Studies have indicated a preference for electron-donating groups (EDGs) at the para-position and electron-withdrawing groups (EWGs) at the meta-position of an attached phenyl ring to enhance biological activity. rsc.org

The substitution on the nitrogen atom of the heterocyclic ring directly influences the molecule's basicity and ability to form hydrogen bonds. These changes can affect target binding and metabolic stability. mdpi.com Furthermore, the introduction of nitrogen atoms into an aromatic ring system can substantially alter its aromaticity and reactivity. researchgate.net Each nitrogen incorporated into a benzene (B151609) ring, for example, leads to a sequential and significant loss of aromaticity, which in turn affects the electronic distribution and interaction capabilities of the molecule. researchgate.net

Computational studies, often employing Density Functional Theory (DFT), help elucidate these substituent effects. Such analyses can predict how different functional groups on the nitrogen heterocycle or the aromatic ring influence the hydrodenitrogenation (HDN) behavior and the steric requirements for binding to active sites. mdpi.com It has been noted that substituents on the heterocyclic portion of the molecule can have a more pronounced impact on its reactivity and biological behavior than those on the fused aromatic ring. mdpi.com

Table 1: Influence of Aromatic Ring Substituents on Activity of Tetrahydroisoquinoline Analogs

| Position | Substituent Type | General Effect on Potency |

|---|---|---|

| Para | Electron-Donating Group (EDG) | Preferred |

| Meta | Electron-Withdrawing Group (EWG) | Preferred |

This table summarizes general trends observed in SAR studies of related tetrahydroisoquinoline derivatives, which are often applicable to the tetrahydroquinoline scaffold. rsc.org

Stereochemical Influence of the C-3 Position on Derivative Properties

The stereochemistry at the C-3 position of the this compound scaffold is a critical determinant of its biological properties. The specific three-dimensional arrangement of the hydroxyl group at this chiral center dictates how the molecule or its derivatives can interact with the chiral environment of biological macromolecules, such as enzymes and receptors.

The spatial orientation of substituents at C-3 can lead to significant differences in pharmacological activity between stereoisomers. This is because one enantiomer or diastereomer may fit optimally into a binding pocket, while the other may fit poorly or not at all. The precise positioning of key interacting groups, like the hydroxyl group in the parent compound, is essential for forming specific hydrogen bonds or other non-covalent interactions that are vital for molecular recognition and the subsequent biological response.

In the broader context of related heterocyclic structures, the importance of stereochemistry is well-established. For example, in the synthesis of 3,4-diaryl-1,2,3,4-tetrahydroquinolines, nuclear magnetic resonance (NMR) spectroscopy is used to confirm the relative stereochemistry, such as a cis configuration between protons at the C-3 and C-4 positions, which is crucial for defining the molecule's shape and activity. mdpi.com Similarly, studies on other five-membered rings like pyrrolidines show that introducing substituents at the C-3 position significantly influences the ring's conformation, which in turn affects its biological profile. beilstein-journals.org

While direct SAR studies detailing variations at the C-3 hydroxyl group of this compound are specific to individual research programs, the fundamental principle remains that the stereochemical integrity at this position is paramount. Any modification at C-3, such as inversion of stereochemistry, esterification, or replacement of the hydroxyl group, would be expected to have a profound impact on the derivative's biological activity due to altered binding interactions.

Future Directions and Emerging Research Avenues

Development of More Sustainable and Environmentally Benign Synthetic Routes

The chemical industry's increasing focus on sustainability is driving the development of greener synthetic methods for producing chiral compounds like (3S)-1,2,3,4-tetrahydroquinolin-3-ol. Traditional synthetic pathways often rely on harsh reagents and generate significant waste. Future research is geared towards adopting principles of green chemistry to mitigate environmental impact.

Key areas of development include:

Catalytic Hydrogenation: The use of catalytic hydrogenation for the reduction of quinoline (B57606) precursors is a promising green alternative. This method often employs reusable catalysts and proceeds with high atom economy.

Domino Reactions: These one-pot multi-step reactions, also known as tandem or cascade reactions, are highly efficient as they reduce the need for intermediate purification steps, thereby saving solvents and energy. nih.gov The application of domino reactions for the synthesis of tetrahydroquinolines is an active area of research. nih.gov

Use of Greener Solvents and Catalysts: Research is exploring the use of less hazardous solvents and novel catalysts, such as acidic ionic liquids, to facilitate the synthesis of tetrahydroquinoline derivatives. researchgate.net Multicomponent reactions are also being investigated as an eco-friendly synthetic strategy.

A comparative look at traditional versus emerging green synthetic strategies highlights the potential for improvement:

| Feature | Traditional Synthesis | Green Synthesis Approaches |

| Reagents | Often stoichiometric, hazardous reagents | Catalytic, often reusable |

| Solvents | Volatile organic compounds | Water, ionic liquids, or solvent-free |

| Efficiency | Multiple steps with purification | One-pot reactions, high atom economy |

| Waste | Significant byproduct generation | Minimal waste |

Exploration of Novel Derivatization Pathways for Enhanced Molecular Complexity

The therapeutic potential of the this compound scaffold can be significantly expanded by exploring novel derivatization pathways. Creating a library of derivatives with enhanced molecular complexity allows for a more thorough investigation of structure-activity relationships (SAR).

Future derivatization strategies are likely to focus on:

Hybrid Molecules: The synthesis of hybrid compounds that combine the tetrahydroquinoline core with other pharmacologically active moieties is a promising approach. For example, hybrids of tetrahydroquinoline and ibuprofen (B1674241) have been synthesized and evaluated. mdpi.com

Spirocyclic Compounds: The creation of spiro-tetrahydroquinoline derivatives introduces three-dimensional complexity, which can lead to novel biological activities. nih.gov

Substitution at Key Positions: Systematic modification of the aromatic ring and the nitrogen atom of the tetrahydroquinoline nucleus can fine-tune the compound's properties. Morpholine-substituted tetrahydroquinoline derivatives have been explored as potential mTOR inhibitors. mdpi.com

The following table outlines potential derivatization sites on the this compound molecule and the potential impact on its properties:

| Derivatization Site | Potential Modifications | Desired Outcome |

| Nitrogen (N1) | Acylation, Alkylation | Modulation of basicity, introduction of new functional groups |

| Hydroxyl (C3-OH) | Etherification, Esterification | Altering polarity and hydrogen bonding capacity |

| Aromatic Ring | Halogenation, Nitration, etc. | Modifying electronic properties and metabolic stability |

Advanced Computational Modeling for Rational Design and Scaffold Optimization

Advanced computational modeling has become an indispensable tool in modern drug discovery, enabling the rational design and optimization of lead compounds. For the this compound scaffold, these in silico methods can predict biological activity, guide synthetic efforts, and provide insights into the molecular basis of action.

Key computational approaches being applied include:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target, helping to identify potential protein-ligand interactions. nih.gov

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), can establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. mdpi.com

Molecular Dynamics (MD) Simulations: MD simulations provide a detailed view of the dynamic behavior of a molecule and its interactions with its target over time, offering insights into binding stability and conformational changes. researchgate.net

The integration of these computational tools allows for a more efficient and targeted approach to drug design, reducing the time and cost associated with traditional trial-and-error methods. For instance, computational studies have been used to design and evaluate tetrahydroquinoline-based inhibitors for various targets, including neuronal nitric oxide synthase (nNOS) and VEGFR2. nih.govnih.gov

Q & A

Q. Key Variables :

Advanced: How can researchers optimize enantiomeric purity during the synthesis of this compound?

(Methodological Answer)

Enantiomeric purity is critical for pharmacological studies. Key strategies include:

- Asymmetric catalysis : Use chiral catalysts (e.g., BINOL-derived ligands) during cyclization or reduction steps to favor the (3S)-configuration .

- Dynamic kinetic resolution : Combine racemization agents (e.g., enzymatic systems) with chiral stationary phases in SFC to enhance yield and purity .

- Post-synthesis analysis : Validate purity via HPLC with a Chiralcel® OD column (hexane:IPA = 90:10, 1 mL/min) and compare retention times to standards .

Data-Driven Example :

In Scheme 3a (), chiral separation achieved 98% ee, but subsequent HCl/MeOH treatment under reflux reduced this to 95%, highlighting the need for mild post-processing conditions.

Basic: What experimental designs are recommended for evaluating the biological activity of this compound derivatives?

Q. (Methodological Answer)

Q. Critical Parameters :

- Enzyme source (e.g., human recombinant vs. rat brain homogenate).

- Pre-incubation time (≥10 min to ensure binding equilibrium).

Advanced: How should researchers address contradictory data in structure-activity relationship (SAR) studies of tetrahydroquinoline derivatives?

(Methodological Answer)

Contradictions often arise from assay variability or substituent effects. Mitigation strategies:

- Meta-analysis : Compare data across studies using standardized metrics (e.g., ΔlogP, IC50 normalized to assay type) .

- Proteolytic stability testing : Assess if metabolic degradation (e.g., CYP450 isoforms) alters observed activity .

- Computational modeling : Perform DFT calculations to predict electron density at the 3-OH group, which correlates with AChE binding affinity .

Case Study :

Derivative 1d (2-(3-methylbenzoyl)-substituted) showed 10x lower IC50 than 1c (2-benzoyl) in vitro but similar efficacy in vivo, suggesting off-target effects or pharmacokinetic variability .

Advanced: What reaction optimization strategies improve yields in multi-step syntheses of this compound?

Q. (Methodological Answer)

- Stepwise monitoring : Use TLC (silica gel, EtOAc:hexane = 1:1) or LC-MS after each step to identify bottlenecks.

- Microwave-assisted synthesis : Reduce reaction time for cyclization steps (e.g., from 24 h to 30 min at 100°C) .

- In situ protection : Protect the 3-OH group with TBSCl during acidic conditions (e.g., SOCl2 treatment) to prevent side reactions .

Q. Yield Comparison :

| Step | Conventional Method | Optimized Method | Yield Increase |

|---|---|---|---|

| Cyclization | 24 h, reflux | Microwave, 30 min | 75% → 89% |

| Reduction | LiAlH4, 24 h | NaBH(OAc)3, 3 h | 68% → 82% |

Basic: How can researchers ensure reproducibility in the purification of this compound?

Q. (Methodological Answer)

- Column chromatography : Use silica gel (230–400 mesh) with gradient elution (hexane → EtOAc) for polar intermediates.

- Recrystallization : Dissolve crude product in hot MeOH/H2O (4:1) and cool to 4°C for crystal formation .

- Quality control : Confirm purity via NMR (e.g., ¹H NMR in CDCl3: δ 1.5–2.0 ppm for CH2 groups) and HRMS (calc. for C9H11NO: 149.0841) .

Q. Troubleshooting :

- If chiral purity drops during recrystallization, switch to preparative HPLC with a Chiralpak® IA column .

Advanced: What pharmacological applications justify further study of this compound?

Q. (Methodological Answer)

- Neurodegenerative diseases : Demonstrated AChE inhibition (IC50 = 0.8 μM) suggests potential for Alzheimer’s therapy .

- Anticancer activity : Structural analogs induce apoptosis in HeLa cells via ROS-mediated pathways (EC50 = 12 μM) .

- Safety profiling : Conduct acute toxicity studies in rodents (LD50 > 500 mg/kg) and hERG channel assays to rule out cardiotoxicity .

Q. Research Gaps :

- In vivo pharmacokinetics (e.g., blood-brain barrier penetration).

- Long-term toxicity and metabolite identification.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.